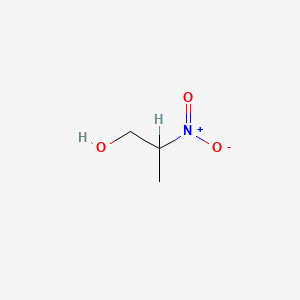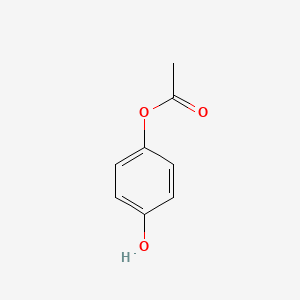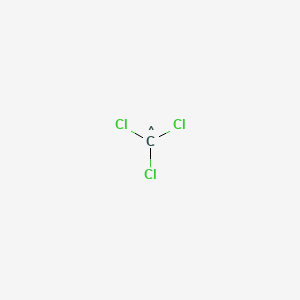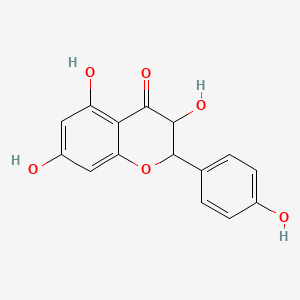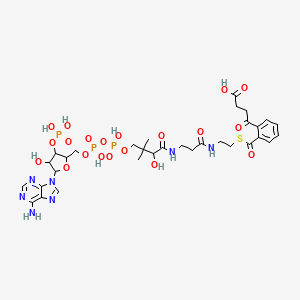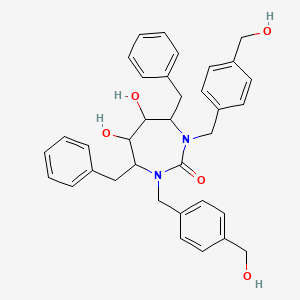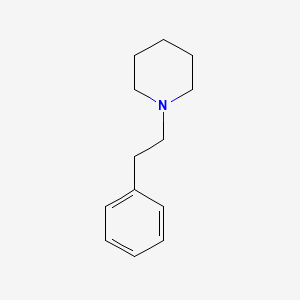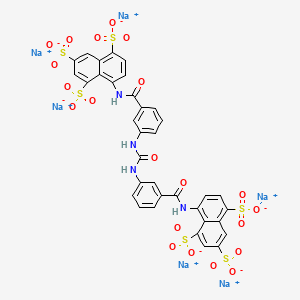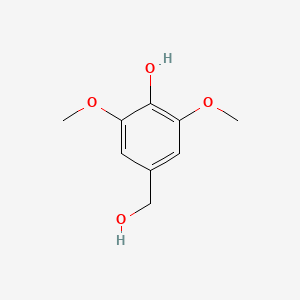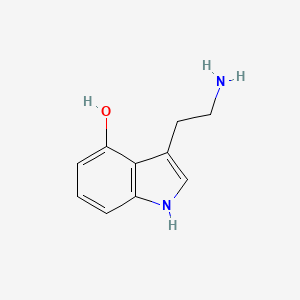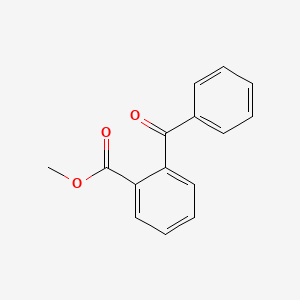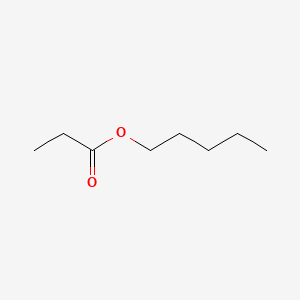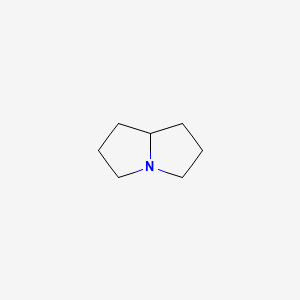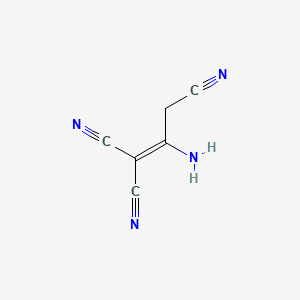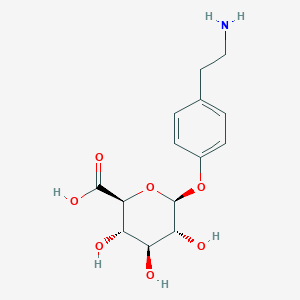
Tyramine glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyramine glucuronide belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Tyramine glucuronide is soluble (in water) and a moderately acidic compound (based on its pKa). Tyramine glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Wissenschaftliche Forschungsanwendungen
Metabolomics and Network Pharmacology : Tyramine glucuronide is identified as a significant metabolite in high-throughput metabolomics studies. For instance, in research on Yang Huang syndrome, tyramine glucuronide was among the metabolites affected and reversed by geniposide treatment, revealing its potential role in disease pathogenesis and therapeutic effects (Fang et al., 2020).
Electrochemical Detection : In another study, tyramine's detection was improved using electroactive dye polymer toluidine blue, highlighting its importance in measuring tyramine levels in various contexts (Chakkarapani & Brandl, 2022).
PET Imaging for Personalized Therapy : A study developed a radioactive beta-glucuronidase activity-based trapping probe for PET imaging, using 124I-tyramine-conjugated difluoromethylphenol beta-glucuronide. This application is significant for personalized glucuronide prodrug cancer therapy (Su et al., 2014).
Plant Defense Mechanisms : Tyramine glucuronide has been identified in various Citrus plants, indicating its role in plant defense pathways against biotic stress (Servillo et al., 2017).
Antimicrobial and Antioxidant Properties : Research has explored the potential of tyramine derivatives in inhibiting microbial growth and enhancing antioxidant properties, which is significant for food safety and pharmaceutical applications (Siddiqui et al., 2016; Lu et al., 2017).
Biosensors for Food Safety : The development of biosensors for detecting tyramine levels in food samples is another area of interest, demonstrating the importance of monitoring tyramine for food safety and quality (Calvo-Pérez et al., 2013; Erdogan et al., 2021).
Rheumatoid Arthritis Treatment : Injectable hyaluronic acid-tyramine hydrogels have been developed for the treatment of rheumatoid arthritis, showcasing tyramine's therapeutic potential (Kim et al., 2011).
Pharmacokinetics and Pharmacogenetics : A study investigated the highly variable pharmacokinetics of tyramine in humans, exploring the influence of genetic polymorphisms, which is crucial for understanding individual responses to tyramine exposure (Rafehi et al., 2019).
Eigenschaften
CAS-Nummer |
27972-85-6 |
|---|---|
Produktname |
Tyramine glucuronide |
Molekularformel |
C14H19NO7 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO7/c15-6-5-7-1-3-8(4-2-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-4,9-12,14,16-18H,5-6,15H2,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |
InChI-Schlüssel |
AQKVISOBVPVACA-BYNIDDHOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCN)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
C1=CC(=CC=C1CCN)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCN)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Andere CAS-Nummern |
27972-85-6 |
Physikalische Beschreibung |
Solid |
Synonyme |
tyramine glucuronide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



